molecular formula C9H11NO4 B049123 2-Amino-4,6-dimethoxybenzoic acid CAS No. 21577-57-1

2-Amino-4,6-dimethoxybenzoic acid

Cat. No. B049123
CAS RN: 21577-57-1
M. Wt: 197.19 g/mol
InChI Key: HZBQKANLOSWJLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Amino-4,6-dimethoxybenzoic acid often involves complex reactions that highlight the adaptability and reactivity of its molecular structure. While specific synthesis pathways for 2-Amino-4,6-dimethoxybenzoic acid are not directly mentioned in the available literature, related compounds provide insight into potential methods. For example, 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid were synthesized from readily available starting materials, indicating a versatile approach to the synthesis of dimethoxybenzoic acid derivatives (Laak & Scharf, 1989).

Molecular Structure Analysis

The molecular structure of 2-Amino-4,6-dimethoxybenzoic acid and its related compounds often involves intricate hydrogen bonding patterns and crystalline forms. For instance, the study by Fábry (2016) on a structurally related compound demonstrates the detailed geometry of primary amine groups and the positioning of hydrogen atoms in hydrogen bonds, emphasizing the importance of molecular geometry in understanding the properties of these compounds (Fábry, 2016).

Chemical Reactions and Properties

The chemical reactivity of 2-Amino-4,6-dimethoxybenzoic acid derivatives includes interactions that form complex hydrogen-bonded motifs and networks. For example, the co-crystal of 2-amino-4,6-dimethoxypyrimidine with 4-aminobenzoic acid forms a cyclic hydrogen-bonded motif, demonstrating the compound's ability to engage in specific and directional hydrogen bonding, essential for the formation of supramolecular structures (Thanigaimani, Muthiah, & Lynch, 2006).

Physical Properties Analysis

Investigations into the physical properties of dimethoxybenzoic acid derivatives reveal significant aspects such as crystallography and polymorphism. For instance, the identification of a new polymorph of 2,6-dimethoxybenzoic acid illustrates the impact of molecular structure on the physical form and stability of these compounds, highlighting the diversity and complexity of their crystalline states (Portalone, 2011).

Chemical Properties Analysis

The chemical properties of 2-Amino-4,6-dimethoxybenzoic acid derivatives, such as nucleophilicity and reactivity towards electrophiles, are crucial for their application in synthesis and material science. Studies on related compounds, such as the interaction of aminothiazoles with electrophilic species, provide insight into the reactivity patterns that might be expected from 2-Amino-4,6-dimethoxybenzoic acid, emphasizing its potential in chemical synthesis and modification (Forlani et al., 2006).

Scientific Research Applications

  • Synthesis of Functionalized Amino Acids and Cyanomethylhydroxyalkyl Ketones : Aminobenzoic acids, including 2-Amino-4,6-dimethoxybenzoic acid, are used to synthesize functionalized amino acids and cyanomethylhydroxyalkyl ketones. For instance, 4-aminobenzoic acid acts as a catalyst for the one-pot conversion to 5-amino-2,2-dimethyl-3(2H)-furanone with 80% efficiency (Trofimov et al., 2009).

  • Organic Synthesis Applications : The new tetragonal polymorph of 2,6-dimethoxybenzoic acid has potential for new applications in organic synthesis due to its non-planar independent molecule and a synplanar conformation of the carboxy group (Portalone, 2011).

  • Antifungal Activity in Agriculture : 2,5-dimethoxybenzoic acid has been found to effectively reduce postharvest decay of strawberry fruits, highlighting its potential in agricultural applications (Lattanzio et al., 1996).

  • Fluorescent Properties for Biomolecule Linking : 2-Amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines, related to 2-Amino-4,6-dimethoxybenzoic acid, show highly fluorescent properties and pH-independent properties, making them suitable for linking to biomolecules and biopolymers (Stadlbauer et al., 2009).

  • Crystal Structure Improvement : The crystal structure of related compounds like 2-amino-4,6-dimethoxypyrimidine-(2-hydrogen)-4-aminobenzoate has been improved by adjusting the geometry of primary amine groups (Fábry, 2016).

  • Thermal Behavior Analysis in Complex Formation : The thermal behavior of 2,6-dimethoxybenzoic acid complexes with divalent metal ions reveals a decomposition mechanism leading to metal/ligand complexes and binary oxides as final products, which could be significant in material science (Micera et al., 1984).

  • Cocrystal Formation in Pharmaceuticals : In pharmaceutical research, the cocrystal of 2-amino-4,6-dimethoxypyrimidine-4-aminobenzoic acid shows complex hydrogen-bonding patterns, which could be relevant in drug design (Thanigaimani et al., 2006).

  • Electrochemical Applications : Functionalizing activated carbon with redox properties using chemicals like 2-amino-4,5-dimethoxybenzoic acid enhances the capacitance of carbon electrodes, demonstrating potential in energy storage technologies (Lebègue et al., 2012).

Safety And Hazards

2-Amino-4,6-dimethoxybenzoic acid is classified with the GHS07 pictogram and has a signal word of “Warning” according to its Safety Information . More detailed safety and hazards information are not explicitly mentioned in the search results .

properties

IUPAC Name

2-amino-4,6-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBQKANLOSWJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470148
Record name 2-amino-4,6-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-dimethoxybenzoic acid

CAS RN

21577-57-1
Record name 2-amino-4,6-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4,6-dimethoxybenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a heated mixture (in an oversized flask) of 13 g (63 mmol) 4,6-dimethoxyindole-2,3-dione prepared in Example 1 and 108 ml of 33% NaOH solution was carefully added 20 ml of a 30% solution of H2O2. A vigorous exothermic reaction occurs. After all H2O2 was added, the reaction mixture was maintained at 100° C. for an additional 10 min. The pH of the solution was brought to 8 with concentrated HCl and acidified to pH 5-6 with acetic acid. The solid was filtered, washed with water and dried to yield 6.2 g of 4,6-dimethoxyanthranilic acid as a pale brown solid (50% yield).
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Synthesis routes and methods II

Procedure details

To a mixture of 4,6-dimethoxyindoline-2,3-dione (20.28 g, 97.9 mmol) in 30% NaOH solution (100 mL) at 100° C. was carefully dropped a 50% H2O2 solution. It was heated at 100° C. for 20 minutes. It was cooled down and neutralized by concentrated HCl to pH 8, followed by acetic acid to pH 5 to form a solid. It was filtered, washed with water, and dried under vacuum with P2O5 to afford 2-amino-4,6-dimethoxybenzoic acid as a yellow solid (15.034 g, 78%). 1H NMR (300 MHz, DMSO-d6) δ 6.00 (d, 1H), 5.85 (d, 1H), 3.83 (s, 3H), 3.77 (s, 3H), 3.41 (br, 2H); LC-MS (ESI) m/z 198 (M+H)+.
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
X Chang, D Sun, D Shi, G Wang, Y Chen… - … Pharmaceutica Sinica B, 2021 - Elsevier
This study was aimed to design the first dual-target small-molecule inhibitor co-targeting poly (ADP-ribose) polymerase-1 (PARP1) and bromodomain containing protein 4 (BRD4), …
Number of citations: 47 www.sciencedirect.com
AH Zhang, N Jiang, W Gu, J Ma… - … A European Journal, 2010 - Wiley Online Library
(−)‐Alternarlactam [(−)‐1], a new promising cytotoxin against two human cancer cell lines, was isolated from an endophyte culture and synthesized (along with (+)‐1) from readily …
D Yao, C Li, J Jiang, J Huang, J Wang, Z He… - European Journal of …, 2020 - Elsevier
The dysfunction of histone deacetylase (HDACs) is closely related to tumorigenesis and development, which has been emerged as an attractive drug design target for cancer therapy. In …
Number of citations: 28 www.sciencedirect.com
C Dulsat, N Mealy, R Castaner - Drugs of the Future, 2009 - access.portico.org
Tumor development is usually triggered by abnormalities in complex signaling pathways involved in normal cell growth, activity and function. Src kinase has been identified as a critical …
Number of citations: 2 access.portico.org
A Cipriano - 2021 - elea.unisa.it
Bromodomains (BRDs) are epigenetic readers able to selectively recognize the acetylated lysine residues on histone and non-histone proteins. Through their activity, bromodomain-…
Number of citations: 0 elea.unisa.it
J Zhang, P Tang, L Zou, J Zhang, J Chen… - Journal of medicinal …, 2021 - ACS Publications
Bromodomain-containing protein 4 (BRD4) is an attractive epigenetic target in human cancers. Inhibiting the phosphorylation of BRD4 by casein kinase 2 (CK2) is a potential strategy to …
Number of citations: 17 pubs.acs.org
M Gacias, G Gerona-Navarro, AN Plotnikov, G Zhang… - Chemistry & biology, 2014 - cell.com
Lysine acetylation regulates gene expression through modulating protein-protein interactions in chromatin. Chemical inhibition of acetyl-lysine binding bromodomains of the major …
Number of citations: 141 www.cell.com

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